{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone
Description
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a complex organic compound that features an indole core, a thiophene ring, and a dimethylphenoxyethyl group
Properties
Molecular Formula |
C23H21NO2S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C23H21NO2S/c1-16-9-10-18(14-17(16)2)26-12-11-24-15-20(19-6-3-4-7-21(19)24)23(25)22-8-5-13-27-22/h3-10,13-15H,11-12H2,1-2H3 |
InChI Key |
QJZBRCXUYGBPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE typically involves multi-step organic reactionsThe Fischer indole synthesis is often employed to construct the indole core . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
For the thiophene-2-carbonyl group, the Paal–Knorr synthesis can be used, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE can undergo various types of chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole and thiophene rings can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to bind to serotonin receptors, while thiophene derivatives can inhibit certain enzymes involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in organic synthesis.
3,4-Dimethylphenol: A simpler phenol derivative with similar substituents.
Uniqueness
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is unique due to its combination of an indole core, a thiophene ring, and a dimethylphenoxyethyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
